(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)methanone
Description
This compound is a bifunctional heterocyclic molecule featuring dual pyrimidine cores, each substituted with distinct nitrogen-containing heterocycles (2-methylimidazole and pyrazole) and linked via a piperazine-methanone scaffold.
Propriétés
IUPAC Name |
[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N10O/c1-15-26-17(12-20(27-15)31-6-3-4-25-31)21(32)29-10-8-28(9-11-29)18-13-19(24-14-23-18)30-7-5-22-16(30)2/h3-7,12-14H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYLAUNOKWLRSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=CN=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of the compound 4-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carbonyl]piperazin-1-yl}pyrimidine is the PI3K/AKT/mTOR signaling pathway. This pathway plays a key role in controlling tumor growth, proliferation, and apoptosis.
Mode of Action
The compound 4-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carbonyl]piperazin-1-yl}pyrimidine interacts with its targets by inhibiting the phosphorylation of AKT and S6 proteins. This inhibition disrupts the normal functioning of the PI3K/AKT/mTOR signaling pathway.
Biochemical Pathways
The affected pathway is the PI3K/AKT/mTOR signaling pathway. The compound 4-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carbonyl]piperazin-1-yl}pyrimidine’s action on this pathway leads to downstream effects such as the disruption of tumor growth, proliferation, and apoptosis.
Result of Action
The molecular and cellular effects of the compound 4-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carbonyl]piperazin-1-yl}pyrimidine’s action include the inhibition of the phosphorylation of AKT and S6 proteins. This results in the disruption of the PI3K/AKT/mTOR signaling pathway, leading to the inhibition of tumor growth, proliferation, and apoptosis.
Activité Biologique
The compound (4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)methanone is a complex organic molecule featuring imidazole, pyrazole, and piperazine moieties. This structure suggests potential biological activities that merit investigation, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This molecular structure indicates a diverse range of functional groups, which may contribute to its biological activity. The presence of nitrogen heterocycles often correlates with significant pharmacological properties.
Biological Activity Overview
Research indicates that derivatives of imidazole and pyrazole exhibit various biological activities including:
- Antimicrobial : Many compounds containing these structures show effectiveness against bacteria and fungi.
- Anticancer : Certain derivatives have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory : Compounds in this category can modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
Antitubercular Activity
A study focused on designing novel anti-tubercular agents synthesized various substituted compounds similar to the target compound. Some derivatives demonstrated significant activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 40.32 μM, indicating promising potential for further development .
Cytotoxicity Studies
In vitro cytotoxicity assays on HEK-293 cells showed that several synthesized compounds were non-toxic, suggesting a favorable safety profile for further pharmacological exploration .
Antioxidant Properties
Research has highlighted the antioxidant capabilities of pyrazole derivatives, which can scavenge free radicals and reduce oxidative stress. This property is particularly relevant in the context of neuroprotection and anti-aging therapies .
Case Study 1: Anticancer Activity
In a recent investigation, a series of pyrazole derivatives were evaluated for their anticancer properties using various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation, with IC50 values as low as 0.5 μM. These findings underscore the potential application of similar structural compounds in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of various imidazole and pyrazole derivatives against several bacterial strains. The results revealed that some compounds exhibited MIC values below 10 μg/mL, demonstrating strong antibacterial properties .
Data Table: Summary of Biological Activities
Applications De Recherche Scientifique
Overview
The compound (4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)methanone is a complex organic molecule with significant potential in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural features allow it to interact with multiple biological targets, making it a candidate for drug development.
Anticancer Applications
Research has indicated that this compound exhibits promising anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and leukemia cells. The mechanisms of action include:
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to cell death.
- Apoptosis Induction : It activates apoptotic pathways, promoting programmed cell death in cancer cells.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentration (MIC) values indicating moderate potency compared to standard antibiotics. This suggests potential applications in developing new antimicrobial agents.
Enzyme Inhibition
The compound's structure allows it to act as an inhibitor for specific enzymes involved in metabolic pathways. This property is particularly valuable in designing drugs targeting metabolic disorders or certain cancers.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of the compound against various cancer cell lines. The results indicated that modifications to the piperazine moiety significantly enhanced its cytotoxic effects, demonstrating IC50 values in the micromolar range.
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial properties, derivatives similar to the compound were tested against multi-drug resistant strains of bacteria. The findings revealed that some derivatives exhibited comparable or superior activity to conventional antibiotics, highlighting their potential as new therapeutic agents.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: pyrimidine derivatives , imidazole/pyrazole hybrids , and piperazine-containing heterocycles . Key comparisons are outlined below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Piperazine Linker: The piperazine-methanone bridge introduces conformational flexibility and basicity, contrasting with rigid fused-ring systems (e.g., compounds 6–11 in ). This may improve solubility but reduce metabolic stability compared to fused analogs .
Research Findings and Hypotheses
Pharmacological Potential:
- Kinase Inhibition : The dual pyrimidine-heterocycle architecture resembles ATP-competitive kinase inhibitors (e.g., imatinib analogs). The imidazole moiety may chelate metal ions in catalytic sites, while pyrazole could engage in π-π stacking .
- Metabolic Stability : Piperazine-containing compounds often exhibit moderate-to-high clearance due to CYP450 oxidation. Methyl substituents may slow degradation, but in vivo studies are required for validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
